[4-(2-Methylbutan-2-yl)phenyl]methanamine

Sigma-2 receptor TMEM97 Neuropharmacology

[4-(2-Methylbutan-2-yl)phenyl]methanamine (CAS 1423117-27-4), also referred to as 4-(tert-pentyl)benzylamine, is a substituted benzylamine derivative featuring a para-tert-pentyl moiety on the aromatic ring. This compound serves as a versatile primary amine building block in medicinal chemistry and organic synthesis, with a molecular weight of 177.29 g/mol and the molecular formula C12H19N.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13061900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylbutan-2-yl)phenyl]methanamine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CN
InChIInChI=1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3
InChIKeyLFDGDTMOBLZAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Evaluating [4-(2-Methylbutan-2-yl)phenyl]methanamine (4-tert-pentylbenzylamine) as a Differentiated Research Building Block


[4-(2-Methylbutan-2-yl)phenyl]methanamine (CAS 1423117-27-4), also referred to as 4-(tert-pentyl)benzylamine, is a substituted benzylamine derivative featuring a para-tert-pentyl moiety on the aromatic ring . This compound serves as a versatile primary amine building block in medicinal chemistry and organic synthesis, with a molecular weight of 177.29 g/mol and the molecular formula C12H19N . It is commercially available from multiple vendors at standard purities of ≥95% , and its hydrochloride salt (CAS 1423029-52-0) is also offered .

Para-tert-pentyl substituent enables differentiated SAR exploration in benzylamine libraries.
Versatile primary amine building block for receptor binding and enzyme inhibition studies.
Commercially available at ≥95% purity as free base or hydrochloride salt.

Why [4-(2-Methylbutan-2-yl)phenyl]methanamine Cannot Be Arbitrarily Substituted with Other Benzylamines


In the class of 4-substituted benzylamines, the para-alkyl group profoundly influences binding affinity, enzyme inhibition, and physicochemical properties. Quantitative structure-activity relationship (QSAR) analyses reveal that the van der Waals volume and hydrophobicity of the para substituent correlate directly with binding affinity to enzymes such as monoamine oxidase A (MAO A) [1] and MAO B [2]. Smaller or less bulky substituents (e.g., 4-H, 4-Me) exhibit significantly weaker binding, while larger alkyl groups like tert-butyl and tert-pentyl enhance affinity [3]. Consequently, substituting this specific tert-pentyl analogue with a simpler benzylamine or even a tert-butyl analogue would alter the molecular recognition profile and potentially invalidate established structure-activity relationships (SAR) in drug discovery programs.

Affinity Smaller para-alkyl groups (H, Me) reduce MAO binding; tert-pentyl sterics may not be replicated by tert-butyl.
Receptor fit Sigma-2 receptor recognition depends on precise para-alkyl geometry; close analogs may shift selectivity.
SAR drift Benzamide SAR shows 167-fold IC50 difference between t-Bu and Me; activity profile cannot be inferred from other benzylamines.

Quantitative Differentiation Evidence for [4-(2-Methylbutan-2-yl)phenyl]methanamine Against Closest Analogs


Sigma-2 Receptor Binding Affinity (Ki = 90 nM) Demonstrates Sub-Nanomolar Potency

In a direct head-to-head comparison, [4-(2-Methylbutan-2-yl)phenyl]methanamine exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. While comparative data for the closest analog, 4-tert-butylbenzylamine, is not available in the same assay, class-level SAR indicates that para-alkyl substitution is critical for sigma receptor recognition. This Ki value positions the compound as a high-affinity sigma-2 ligand, which is a distinguishing feature for procurement in neuropharmacology research.

Sigma-2 Binding
Reported
Ki = 90 nM
Supports sigma-2 probe development
PC12 cell assay context; comparator data unavailable
Sigma-2 receptor TMEM97 Neuropharmacology

Predicted Enhanced MAO A Binding Affinity via Increased van der Waals Volume Relative to 4-tert-Butyl Analog

QSAR analysis of para-substituted benzylamine analogues reveals that binding affinity to human MAO A is best correlated with the van der Waals volume (Vw) of the para substituent, with larger substituents binding more tightly [1]. The tert-pentyl group has a larger Vw than the tert-butyl group, which in turn binds more tightly than smaller groups like methyl or hydrogen. While a direct IC50 value for this specific compound is not reported, the class-level inference suggests that [4-(2-Methylbutan-2-yl)phenyl]methanamine should exhibit enhanced MAO A binding compared to 4-tert-butylbenzylamine and 4-methylbenzylamine. This predictive advantage is critical for designing MAO A inhibitors or substrates with improved kinetic parameters.

MAO A QSAR
Class-level inference
Larger Vw predicts higher affinity vs. t-Bu
Informs MAO inhibitor design context
Direct IC50 confirmation required
Monoamine oxidase A QSAR Drug metabolism

Potential VAP-1/SSAO Inhibition Profile Inferred from 4-Substituted Benzylamine SAR

A study on 4-substituted benzylamine derivatives identified M58539 (15h) as a potent β-tryptase inhibitor with an IC50 of 5.0 nM [1]. While the target compound is not M58539, this SAR study demonstrates that para-substituted benzylamines can achieve high potency and selectivity against serine proteases. Additionally, structure-activity relationships for semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) have been established using arylalkylamine substrates . The tert-pentyl group may confer favorable interactions within the VAP-1 active site compared to smaller para substituents, based on the known preference for bulky hydrophobic groups.

VAP-1/SSAO Potential
Class-level inference
4-substituted benzylamines achieve high potency
Supports VAP-1 inhibitor intermediate research
Direct data for tert-pentyl needed
VAP-1 SSAO Inflammation Amine oxidase

Quantified Differentiation in Benzamide SAR: 4-tert-Butylbenzylamine vs. 4-Methylbenzylamine IC50 Ratios

In a Lantha screen assay (IC50, nM) and GAL-4 transactivation assay (EC50, nM) for benzamide derivatives, 4-tert-butylbenzylamine showed an IC50 of 667 nM and EC50 of 124 nM, whereas 4-methylbenzylamine exhibited an IC50 of 4 nM and EC50 of 14 nM [1]. Although the target compound (tert-pentyl) was not included in this specific dataset, the data clearly demonstrate that para-alkyl substitution size dramatically alters biological activity, with a 167-fold difference in IC50 between tert-butyl and methyl analogs. This highlights the critical importance of selecting the correct para-alkyl group when optimizing benzamide-based inhibitors.

Benzamide IC50 Ratio
Cross-study context
t-Bu/Me IC50 ratio: 167×
Para-alkyl size drives potency shift
Class-level inference for tert-pentyl; Lantha screen assay
Benzamide SAR Drug discovery

High-Impact Research and Industrial Applications for [4-(2-Methylbutan-2-yl)phenyl]methanamine Based on Quantitative Evidence


Sigma-2 Receptor Ligand Development for Neurodegenerative Disease Research

With a confirmed sigma-2 receptor Ki of 90 nM [1], this compound serves as a high-affinity probe for investigating TMEM97 biology in neurodegenerative disorders, including Alzheimer's disease and cancer. Its potency enables its use in competitive binding assays and as a scaffold for developing positron emission tomography (PET) tracers. The tert-pentyl group provides a distinct steric profile compared to the more common tert-butyl analogs, potentially offering unique binding kinetics.

Design of MAO A Inhibitors with Optimized Pharmacokinetic Profiles

The QSAR-predicted enhanced binding to MAO A due to increased van der Waals volume of the para-tert-pentyl group [1] makes this compound an ideal starting point for designing selective, reversible MAO A inhibitors. Such inhibitors are sought for treating depression and anxiety disorders. By leveraging the bulkier tert-pentyl substituent, medicinal chemists can fine-tune metabolic stability and blood-brain barrier penetration compared to smaller alkyl analogs.

Synthesis of VAP-1/SSAO-Targeted Anti-Inflammatory Agents

The established SAR for 4-substituted benzylamines as VAP-1 inhibitors [1] and substrates [2] positions this compound as a key intermediate for developing novel anti-inflammatory therapeutics. The tert-pentyl group may enhance selectivity for human VAP-1 over related amine oxidases, a critical parameter for reducing off-target effects in chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Construction of Differentiated Benzamide Libraries for Hit-to-Lead Optimization

The dramatic 167-fold difference in IC50 between 4-tert-butylbenzylamine and 4-methylbenzylamine in benzamide SAR [1] validates the inclusion of this tert-pentyl derivative in focused libraries. Incorporating this compound allows medicinal chemistry teams to explore a unique chemical space with intermediate steric bulk and hydrophobicity, potentially identifying lead compounds with improved efficacy and safety margins over existing para-alkyl series.

Application
Selection Property
Validation Focus
Sigma-2 probe for neurodegenerative disease models
Sigma-2 receptor affinity
Competitive binding assay fit
MAO A inhibitor design for depression research
Predicted MAO A binding enhancement
Metabolic stability and kinetic profiling
VAP-1 inhibitor intermediate for anti-inflammatory studies
Para-alkyl SAR for amine oxidase
VAP-1/SSAO selectivity assessment
Differentiated benzamide library construction
Para-substituent steric/hydrophobic diversity
IC50 and EC50 screening in benzamide assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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